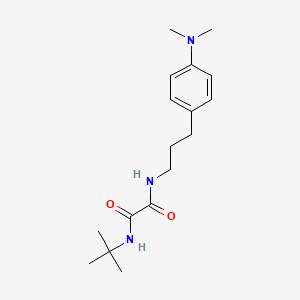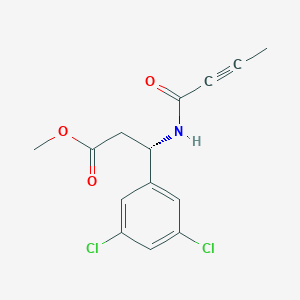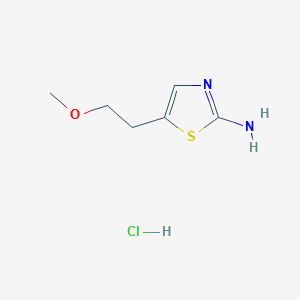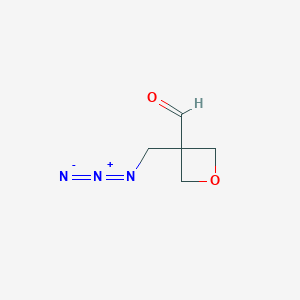![molecular formula C15H12ClF6N B2713557 [3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2243507-47-1](/img/structure/B2713557.png)
[3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride” is a complex organic molecule. It contains two phenyl rings, each substituted with a trifluoromethyl group, and these rings are connected by a methanamine group . The presence of the hydrochloride indicates that this is a salt form of the compound, which is common for many pharmaceuticals and other biologically active compounds .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the phenyl rings, the trifluoromethyl groups, and the methanamine group. The trifluoromethyl groups are electron-withdrawing, which would affect the electron density on the phenyl rings and could influence their reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase the compound’s lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Synthesis and Characterization
Synthesis and characterization of novel polyimides derived from a specific fluorinated aromatic diamine monomer show the creation of new fluorine-containing polyimides with good thermal stability and outstanding mechanical properties. These polyimides were found to be soluble in many polar organic solvents, highlighting their potential for use in various industrial applications due to their inherent viscosities, thermal stability, and mechanical strength (Yin et al., 2005).
Photoluminescent Properties
Research on zinc(II) 4′-phenyl-terpyridine compounds investigates the formation of complexes with photoluminescent properties in solid and solution states. These compounds, characterized by elemental analysis, NMR, IR, and fluorescence spectroscopies, offer insights into potential applications in lighting and display technologies due to their interesting photo-luminescent properties and thermal stability (Ma et al., 2013).
Radioligand Development
Development of a novel ligand for the NMDA receptor , through the synthesis of 3,3-bis(3-fluorophenyl)-1-propanamine hydrochloride, represents a significant contribution to neuroscience research. This ligand, designed for NMDA receptor antagonism, could facilitate advanced studies on neurological pathways and disorders (Moe et al., 1998).
Fluorinated Monomer for Polyimides
Synthesis of a ‘3F’ fluorinated diamine monomer for fluorine-containing polyimides introduces a novel monomer that contributes to the development of materials with exceptional thermal stability and solvent resistance. This research underlines the importance of fluorinated compounds in enhancing the properties of polymeric materials for advanced engineering applications (Brink et al., 1994).
Optical and Dielectric Properties
The influence of fluorinated diamine on polyimide thin films offers a detailed examination of how specific groups affect the optical property and thermal stability of fluorinated polyimides. This work is pivotal for the development of materials with specific optical and dielectric properties for use in electronics and photonics (Jang et al., 2007).
Future Directions
properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6N.ClH/c16-14(17,18)11-6-4-9(5-7-11)13(22)10-2-1-3-12(8-10)15(19,20)21;/h1-8,13H,22H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTJVSJBEGPYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC=C(C=C2)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-(4-ethoxyphenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2713475.png)
![2-Chloro-N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2713476.png)
![6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2713478.png)
![Ethyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2713481.png)
![N-benzyl-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2713483.png)
![3-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2713484.png)

![N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2713487.png)

![3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2713489.png)


![N-(2-chloro-4-fluorophenyl)-2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2713496.png)
